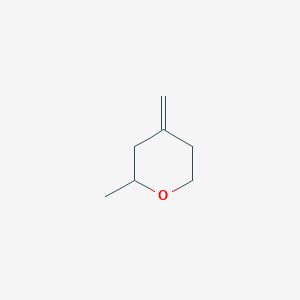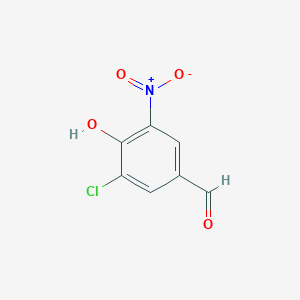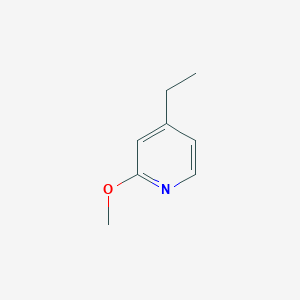
2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Overview
Description
2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is an organic compound with the molecular formula C12H12O4 It is a derivative of naphthalene and features a hydroxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis often begins with naphthalene derivatives.
Hydroxylation: Introduction of a hydroxy group at the desired position on the naphthalene ring.
Oxidation: Conversion of the hydroxy group to a ketone.
Acetic Acid Addition: Introduction of the acetic acid moiety through various organic reactions.
Industrial Production Methods: Industrial production methods may involve large-scale organic synthesis techniques, including catalytic processes and optimized reaction conditions to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxy group can be converted to a ketone or carboxylic acid.
Reduction: Reduction reactions can convert the ketone group back to a hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted naphthalene derivatives.
Scientific Research Applications
2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound may bind to or modify.
Pathways Involved: The compound may influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: An ester derivative with similar structural features.
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different core structure.
2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid: Another naphthalene derivative with different functional groups.
This comprehensive overview highlights the significance of 2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid in scientific research and industrial applications. Its diverse chemical properties and potential biological activities make it a compound of great interest for further study and development.
Properties
IUPAC Name |
2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-9-3-4-10-7(5-9)1-2-8(12(10)16)6-11(14)15/h3-5,8,13H,1-2,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYXLIWJZWGULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)C(=O)C1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3333388.png)



![1-[(Hexa-2,4-dienoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3333416.png)






![Ethyl thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3333463.png)
